2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-ol, also known as 2-Difluoromethylpiperidine, is an organic compound with a molecular formula of C6H12F2NO. It is a colorless liquid that is soluble in water and alcohols. 2-Difluoromethylpiperidine is an important intermediate in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents, anticonvulsants, analgesics, and anti-cancer agents.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Building-Blocks for Pyridine/Piperidine-Decorated Crown Ethers: A methodology was developed for synthesizing valuable building-blocks for the synthesis of functionalized crown ethers, including derivatives related to "2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-ol" through Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, and the Schwenk-Papa reduction of 1-(pyridin-2-yl)ethan-1,2-diol (Nawrozkij et al., 2014).
Applications in Catalysis
- Nano Magnetite as a Catalyst: Nano magnetite (Fe3O4) was found to be an efficient and robust catalyst for the synthesis of derivatives including "1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol" under ultrasound irradiation, showcasing the utility of piperidine derivatives in organic synthesis (Mokhtary & Torabi, 2017).
Antimicrobial and Biological Activity
- Antibacterial Activity of Piperidine Containing Compounds: Studies on the synthesis and antibacterial activity of compounds containing the piperidine moiety, such as "1-(4-(piperidin-1-yl) phenyl) ethanone," have demonstrated their potential as antibacterial agents, highlighting the relevance of piperidine derivatives in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).
Material Science and Engineering
- Corrosion Inhibition Properties: The synthesis of cadmium(II) Schiff base complexes involving "2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine" demonstrated corrosion inhibition properties on mild steel, providing a link between coordination chemistry and corrosion engineering, which could be beneficial for the development of new corrosion inhibitors (Das et al., 2017).
properties
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)7-2-1-3-11(6-7)4-5-12/h7-8,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGDLIZJVQAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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